molecular formula C22H16N2S B2780774 (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole CAS No. 392290-53-8

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole

Cat. No.: B2780774
CAS No.: 392290-53-8
M. Wt: 340.44
InChI Key: GPLTVHYROVHXPL-ACCUITESSA-N
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Description

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is a conjugated organic compound featuring a benzo[d]thiazole moiety linked via a vinyl bridge to a 9-methylcarbazole group. The rigid, planar structure of carbazole enhances thermal stability and hole-transport properties, while the electron-deficient benzo[d]thiazole unit promotes electron affinity. This donor-acceptor architecture makes the compound promising for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The extended π-conjugation across the vinyl bridge facilitates charge delocalization, influencing optical absorption and emission characteristics.

Properties

IUPAC Name

2-[(E)-2-(9-methylcarbazol-2-yl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2S/c1-24-19-8-4-2-6-16(19)17-12-10-15(14-20(17)24)11-13-22-23-18-7-3-5-9-21(18)25-22/h2-14H,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLTVHYROVHXPL-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzo[d]thiazole Ring: The final step involves the cyclization of the intermediate product with a suitable thioamide under acidic conditions to form the benzo[d]thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

The thiazole moiety is known for its biological activity, particularly in anticancer research. Studies have indicated that compounds containing thiazole structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study highlighted the synthesis of thiazole derivatives that demonstrated promising anticancer activity, with some compounds showing IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Another research focused on pyridazinone-thiazole hybrids, revealing that specific substitutions enhanced their anticancer potency, suggesting that the structural modifications can lead to improved therapeutic agents .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA54923.30 ± 0.35Induction of apoptosis
Compound BMCF-730.00 ± 0.50Cell cycle arrest
Compound CU251 (glioblastoma)15.00 ± 0.20Inhibition of proliferation

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:

  • Investigations into the photoluminescence of similar carbazole-based compounds have shown that incorporating electron-donating and electron-withdrawing groups can significantly tune their emission properties .
  • The incorporation of the benzo[d]thiazole unit enhances the charge transport properties, which is crucial for efficient light emission in OLED applications.

Table 2: Photophysical Properties of Related Compounds

CompoundEmission Wavelength (nm)Quantum Yield (%)Application
Compound D45085%OLED
Compound E52075%Light-emitting devices

Organic Electronics

Due to its electronic properties, (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has potential applications in organic electronics, particularly as a dopant in polymer matrices.

Applications:

  • As a dopant in poly(9-vinyl-9H-carbazole), it can enhance the emissive properties of the polymer, leading to more efficient light-emitting devices .
  • Its ability to facilitate charge transport makes it a candidate for use in organic photovoltaic cells, where efficient charge separation and transport are essential for high-performance devices.

Mechanism of Action

The mechanism of action of (E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:

    DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.

    Receptor Binding: The compound can bind to neurotransmitter receptors, modulating their activity and affecting neurological functions.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

(E)-2-[2-(2,2'-Bithiophen-5-yl)vinyl]benzo[d]thiazole

This compound replaces the carbazole group with a bithiophene donor. Key differences include:

  • Optical Properties : Absorption maxima (436 nm in DMSO) are red-shifted compared to carbazole derivatives due to extended thiophene conjugation .
  • Charge Transport : Exhibits ambipolar charge transport with electron mobility of 1.50×10⁻⁴ cm²V⁻¹s⁻¹ when doped into a polymer matrix, outperforming many carbazole-based analogues .
  • HOMO/LUMO Levels : HOMO (-5.7 eV) and LUMO (-2.2 eV) are shallower than carbazole derivatives, favoring electron injection in OPVs .

9-Ethyl-3,6-bis-(5-iodo-2-thien-yl)-9H-carbazole

  • Crystal Packing : Features C–H∙∙∙I interactions that stabilize the solid-state structure, unlike the main compound’s reliance on π-π stacking .
  • Electronic Effects : The electron-withdrawing iodine atoms reduce HOMO levels, enhancing oxidative stability but limiting hole mobility .

Substituent Effects on Carbazole Derivatives

9-Ethyl-3-[(E)-2-(Thiophen-2-yl)vinyl]-9H-carbazole

  • Synthesis : Prepared via electrophilic vinylation under mild conditions (80°C, 2 hours), similar to the main compound’s synthesis but with lower yield (21%) .
  • Optical Behavior: Shows solvent-independent absorption peaks, akin to the main compound, but lower fluorescence quantum yields due to non-radiative decay from thiophene torsional motion .

9-(2-Phenylethenyl)-9H-carbazole (CAS 95249-64-2)

  • Conjugation Impact : The absence of benzo[d]thiazole reduces electron affinity, resulting in a higher LUMO (-1.8 eV) and weaker ambipolar transport compared to the main compound .

Heteroatom Modifications in Benzo[d]thiazole Derivatives

2-((E)-2-(Thiophen-2-yl)vinyl)benzo[d]thiazole (6h)

  • Spectral Shifts : IR spectra show distinct C–S stretching at 694 cm⁻¹, absent in carbazole-containing analogues .
  • Solubility: Higher solubility in non-polar solvents due to thiophene’s lipophilicity, contrasting with the polar carbazole derivatives .

(E)-2-(Styrylthio)benzo[d]oxazole (9d)

  • Synthetic Route : Synthesized via transition metal-free coupling, offering cost advantages over palladium-catalyzed carbazole vinylation .
  • Optoelectronic Limitations : The oxazole group’s weaker electron-withdrawing capability leads to reduced charge separation efficiency compared to benzo[d]thiazole derivatives .

Biological Activity

(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Overview of the Compound

This compound is characterized by a carbazole moiety linked to a benzo[d]thiazole ring via a vinyl group. This structural combination grants it unique chemical properties, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound exhibits the ability to intercalate into DNA, disrupting normal DNA functions and inhibiting cell proliferation. This property is common among many carbazole derivatives, which are known for their anticancer potential.
  • Receptor Modulation : It can bind to various neurotransmitter receptors, influencing neurological functions. This interaction may lead to potential applications in treating neurological disorders.
  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and contribute to its therapeutic effects .

Antitumor Activity

Research indicates that derivatives of thiazole, including those linked to carbazole structures, possess significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AA431 (human epidermoid carcinoma)1.61 ± 1.92
Compound BU251 (human glioblastoma)1.98 ± 1.22

The presence of electron-donating groups like methyl at specific positions enhances the cytotoxicity of these compounds .

Neuroprotective Effects

In studies assessing neuroprotective properties, certain carbazole derivatives have shown efficacy against oxidative stress-induced neuronal damage. For example, compounds with similar structures have been tested for their ability to protect HT22 neuronal cells from glutamate toxicity, displaying significant protective effects at concentrations as low as 3 µM .

Case Studies

  • Anticancer Studies : A series of thiazole-containing compounds were synthesized and evaluated for their anticancer activity against several cell lines. The results indicated that modifications in the thiazole ring significantly influenced cytotoxicity, with some derivatives outperforming traditional chemotherapeutics like doxorubicin .
  • Neuroprotective Research : Another study focused on neuroprotective activities showed that specific substitutions on the carbazole moiety enhanced protective effects against oxidative stress in neuronal cells. The findings suggest that structural modifications can lead to improved therapeutic profiles for neurodegenerative diseases .

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